molecular formula C10H12FNO B7941167 (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine

Cat. No.: B7941167
M. Wt: 181.21 g/mol
InChI Key: HUSRDWFFGZCVCI-VIFPVBQESA-N
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Description

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound belongs to the class of oxepins, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine typically involves several key steps. One common method includes the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions to form the diaryl ethers required for further reactions . Another approach involves the use of lithium bis(trimethylsilyl)amide (LHMDS) and 18-crown-6 in a Wittig-type reaction to yield the desired alkene .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may act on neurotransmitter receptors or enzymes involved in metabolic processes. The exact pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-7-Fluoro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-amine stands out due to its unique fluorine substitution, which can enhance its biological activity and stability compared to other similar compounds.

Properties

IUPAC Name

(5S)-7-fluoro-2,3,4,5-tetrahydro-1-benzoxepin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO/c11-7-3-4-10-8(6-7)9(12)2-1-5-13-10/h3-4,6,9H,1-2,5,12H2/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUSRDWFFGZCVCI-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C=CC(=C2)F)OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C=CC(=C2)F)OC1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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